N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(THIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a thiolane ring, a phenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(THIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The phenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or thiophene rings .
Scientific Research Applications
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(THIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(THIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-chloro-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHOXYPHENOXY)-N-[(5-THIOPHEN-2-YL)METHYL]ACETAMIDE
- N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(2-METHYLPHENOXY)-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]ACETAMIDE
Uniqueness
N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-5-PHENYL-N-[(THIOPHEN-2-YL)METHYL]-12-OXAZOLE-3-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O4S2 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-5-phenyl-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4S2/c22-19(17-11-18(25-20-17)14-5-2-1-3-6-14)21(12-16-7-4-9-26-16)15-8-10-27(23,24)13-15/h1-7,9,11,15H,8,10,12-13H2 |
InChI Key |
UOWBJHOYOVHBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CS2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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